molecular formula C26H78Si12 B14751936 Hexacosamethyldodecasilane CAS No. 4774-85-0

Hexacosamethyldodecasilane

Cat. No.: B14751936
CAS No.: 4774-85-0
M. Wt: 727.9 g/mol
InChI Key: BILQNQILJYZRHM-UHFFFAOYSA-N
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Description

Hexacosamethyldodecasilane is a chemical compound belonging to the class of organosilicon compounds It is characterized by its unique structure, which consists of a silicon backbone with methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexacosamethyldodecasilane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with methyl lithium or methyl magnesium halides. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows: [ \text{Cl-Si-(CH}_3\text{)}_3 + \text{LiCH}_3 \rightarrow \text{(CH}_3\text{)}_3\text{Si-Si-(CH}_3\text{)}_3 + \text{LiCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound often involves the Müller-Rochow process, where methylchlorosilanes are produced by the direct reaction of methyl chloride with silicon in the presence of copper catalysts. The resulting methylchlorosilanes are then further reacted to form this compound.

Chemical Reactions Analysis

Types of Reactions: Hexacosamethyldodecasilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state silicon compounds.

    Substitution: Substitution reactions with halides or other nucleophiles can replace the methyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Lower oxidation state silicon compounds.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Hexacosamethyldodecasilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Its derivatives are explored for potential use in drug delivery systems due to their biocompatibility.

    Medicine: Research is ongoing into its use in medical implants and prosthetics.

    Industry: It is used in the production of high-performance materials, including coatings and sealants.

Mechanism of Action

The mechanism by which hexacosamethyldodecasilane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds provide the compound with its unique properties, such as thermal stability and resistance to chemical degradation. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, leading to the formation of stable complexes and materials.

Comparison with Similar Compounds

Hexacosamethyldodecasilane can be compared with other organosilicon compounds such as:

    Octamethylcyclotetrasiloxane: Known for its use in silicone elastomers.

    Hexamethyldisiloxane: Used as a solvent and in the production of silicone polymers.

    Tetramethylsilane: Commonly used as a reference standard in NMR spectroscopy.

Uniqueness: this compound is unique due to its high degree of methylation, which imparts exceptional hydrophobicity and thermal stability compared to other organosilicon compounds.

Properties

CAS No.

4774-85-0

Molecular Formula

C26H78Si12

Molecular Weight

727.9 g/mol

IUPAC Name

[dimethyl(trimethylsilyl)silyl]-[[[[[[[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane

InChI

InChI=1S/C26H78Si12/c1-27(2,3)29(7,8)31(11,12)33(15,16)35(19,20)37(23,24)38(25,26)36(21,22)34(17,18)32(13,14)30(9,10)28(4,5)6/h1-26H3

InChI Key

BILQNQILJYZRHM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C

Origin of Product

United States

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